3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
The compound 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic purine derivative with a fused triazine ring system. Its structural features include:
- Position 1: A 2-oxopropyl group (-CH2-C(=O)-CH3), introducing polarity due to the ketone moiety.
- Position 3: A 4-chlorophenyl substituent, which is often associated with enhanced binding affinity in pharmaceutical compounds.
- Positions 7 and 9: Methyl groups, contributing to steric stabilization and metabolic resistance.
The 2-oxopropyl group distinguishes it from closely related derivatives, influencing solubility, pharmacokinetics, and target interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c1-10(26)8-25-17-20-15-14(16(27)23(3)18(28)22(15)2)24(17)9-13(21-25)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMHQPITMGDLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Triazino-Purine Core: This step often involves cyclization reactions where triazine and purine precursors are fused under specific conditions, such as heating with a suitable catalyst.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution, where a chlorophenyl group is introduced to the core structure.
Addition of the Oxopropyl Group:
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions, such as temperature, pressure, and the use of catalysts, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazino-purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The chlorophenyl and oxopropyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target vs. Analog 1 (Isopropyl) : The 2-oxopropyl group in the target introduces a polar ketone, improving aqueous solubility compared to the lipophilic isopropyl in Analog 1 . However, the isopropyl group in Analog 1 may enhance membrane permeability in hydrophobic environments.
- Target vs. However, the absence of the 2-oxopropyl group may diminish hydrogen-bonding interactions critical for target engagement .
- Target vs. Analog 3 (Tetramethyl) : Analog 3 lacks the 4-chlorophenyl substituent entirely, which is a critical pharmacophore in many kinase inhibitors and receptor antagonists. This likely renders it biologically inert in systems dependent on aryl-group interactions .
Metabolic and Stability Considerations
- The 2-oxopropyl group in the target compound may increase susceptibility to oxidative metabolism compared to the stable isopropyl or methyl groups in analogs.
- Methyl groups at positions 7 and 9 (common across all compounds) likely confer resistance to demethylation, enhancing metabolic stability.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis of this triazino-purine dione derivative likely involves multi-step reactions, including cyclization and functional group substitutions. Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–120°C) for cyclization steps to ensure proper ring formation .
- Solvent selection : Polar aprotic solvents like DMF or ethanol for solubility and reactivity .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid) to accelerate heterocycle formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer :
- NMR spectroscopy : Assign peaks for the 4-chlorophenyl group (δ 7.2–7.5 ppm in ), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 160–180 ppm in ) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H] vs. observed) with <5 ppm error .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and aromatic C-Cl (~750 cm) stretches .
Q. What experimental designs are recommended for preliminary pharmacological screening?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., cancer or inflammation models) to test IC values. Employ dose-response curves (0.1–100 µM) with positive controls .
- Kinetic solubility : Assess in PBS or simulated biological fluids to predict bioavailability .
- Toxicity screening : Test in non-target cell lines (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding to purine receptors (e.g., adenosine A) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories with AMBER or GROMACS .
- QSAR modeling : Corporate substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl) to optimize bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch standardization : Ensure consistent synthesis protocols (e.g., purity >95% via HPLC) to minimize variability .
- Assay replication : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. How can the compound’s environmental fate and toxicity be assessed for preclinical development?
- Methodological Answer :
- Environmental persistence : Measure hydrolysis half-life in pH 7.4 buffer and photodegradation under UV light .
- Ecotoxicology : Test in Daphnia magna or algal models (OECD guidelines) for LC/EC values .
- Metabolite profiling : Use LC-MS/MS to identify degradation products in simulated hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
